molecular formula C12H18ClNOS B13864034 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride

2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride

Cat. No.: B13864034
M. Wt: 264.83 g/mol
InChI Key: ZUYKJZQOPXDNOK-LUIAAVAXSA-N
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Description

2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride typically involves the introduction of deuterium into the molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process would likely include multiple steps to ensure high purity and yield. Techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.

    Biology: Helps in understanding metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the production of deuterated drugs and other specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, leading to different biological effects compared to its non-deuterated counterpart. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylamino)propiophenone-d5 Hydrochloride: Another deuterated compound with similar applications in research.

    1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine: Used in similar studies for its deuterium content.

Uniqueness

What sets 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride apart is its specific structure, which combines a thiophene ring with a cyclohexanone moiety. This unique combination allows for distinct interactions and applications in various fields of research.

Properties

Molecular Formula

C12H18ClNOS

Molecular Weight

264.83 g/mol

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D3,2D2;

InChI Key

ZUYKJZQOPXDNOK-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC=CS2.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CS2.Cl

Origin of Product

United States

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